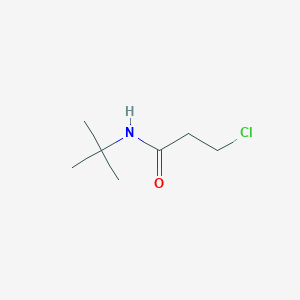

N-(Tert-butyl)-3-chloropropanamide

Übersicht

Beschreibung

N-tert-butyl-3-chloropropanamide is an organic compound with the molecular formula C7H14ClNO. It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom on the third carbon of the propanamide chain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-chloropropanamide can be synthesized through various methods. One common approach involves the Ritter reaction, where tert-butyl acetate reacts with nitriles in the presence of sulfuric acid and acetic acid . This method is efficient, scalable, and robust, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of N-tert-butyl-3-chloropropanamide often employs tert-butyl acetate and nitriles, catalyzed by acids such as sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-3-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

Substitution: Products include various substituted amides.

Oxidation: Products include carboxylic acids.

Reduction: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(Tert-butyl)-3-chloropropanamide features a tert-butyl group attached to the nitrogen atom and a chlorine atom on the third carbon of the propanamide chain. This unique structure imparts distinct chemical reactivity and biological activity. The compound is characterized by:

- Molecular Weight : 161.65 g/mol

- Boiling Point : Approximately 371 °C

- Density : 1.102 g/cm³

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, facilitating the formation of different amides.

- Oxidation and Reduction : The compound can undergo oxidation or reduction under specific conditions, producing carboxylic acids or primary amines, respectively.

Biology

This compound has been investigated for its potential biological activities:

- Antifungal Properties : Preliminary research indicates that this compound may exhibit antifungal activity against certain pathogens, disrupting cellular processes.

- Biochemical Pathways : It has been implicated in various biochemical pathways involving free radical intermediates, indicating potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Potential Drug Development : Its interactions with biological targets suggest that it may be developed into a therapeutic agent for treating inflammatory diseases or infections.

- Pharmacokinetics : Understanding its pharmacokinetic properties is crucial for assessing its bioavailability and therapeutic efficacy.

Industry

The compound finds utility in various industrial applications:

Wirkmechanismus

The mechanism of action of N-tert-butyl-3-chloropropanamide involves its interaction with specific molecular targets. The tert-butyl group and the chlorine atom play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-tert-butylacetamide

- N-tert-butylbenzamide

- N-tert-butylformamide

Uniqueness

N-tert-butyl-3-chloropropanamide is unique due to the presence of the chlorine atom on the third carbon of the propanamide chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other tert-butyl amides .

Conclusion

N-tert-butyl-3-chloropropanamide is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Biologische Aktivität

N-(Tert-butyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride. This process can be summarized in the following reaction scheme:

- Reactants : Tert-butylamine and 3-chloropropanoyl chloride.

- Reaction Conditions : The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Product Isolation : The product can be purified through recrystallization or chromatography.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives such as para-substituted α-phenyl-N-tert-butyl nitrones have shown strong antioxidant activities in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) test, suggesting that this compound may possess similar capabilities .

Neuroprotective Effects

Neuroprotective studies have demonstrated that related compounds can mitigate oxidative stress in neuronal cells. For example, certain nitrones have been shown to reduce cell death in neuroblastoma models induced by oxidative stress . The neuroprotective mechanisms often involve the scavenging of free radicals and inhibition of apoptotic pathways.

Neuroprotection in Cell Models

In a study assessing neuroprotective effects, various concentrations of related compounds were tested on human neuroblastoma cells subjected to oxidative stress. The results indicated that higher concentrations resulted in significant cell viability improvements compared to control groups treated with oxidants alone. This suggests a dose-dependent neuroprotective effect, which could be extrapolated to this compound given its structural similarities .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural features have been evaluated for their efficacy in reducing inflammation in vivo. For example, a series of tert-butyl derivatives showed promising results in carrageenan-induced paw edema models, indicating that this compound may also exhibit anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Assay/Model | Result |

|---|---|---|---|

| This compound | Antioxidant | ORAC Test | High antioxidant capacity |

| Related Nitrones | Neuroprotective | Neuroblastoma Cell Model | Significant cell viability increase |

| Tert-butyl Derivatives | Anti-inflammatory | Carrageenan-induced Edema Model | Promising anti-inflammatory activity |

Eigenschaften

IUPAC Name |

N-tert-butyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXIRPZPFZEMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324061 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-81-2 | |

| Record name | N-tert-butyl-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.